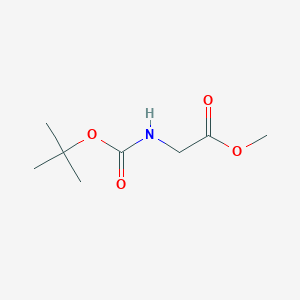

Boc-Glycine methyl ester

Vue d'ensemble

Description

Boc-Glycine methyl ester is a derivative of the amino acid glycine . It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants . It is also used in the preparation of amino acids and organic compounds .

Synthesis Analysis

The this compound can be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .Molecular Structure Analysis

The molecular formula of this compound is C8H15NO4 . The molecular weight is 189.21 g/mol .Chemical Reactions Analysis

The Boc group in this compound can be cleaved by mild acidolysis . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 189.21 g/mol . The boiling point is 190 °C .Applications De Recherche Scientifique

Supramolecular Devices and Peptide Synthesis : Boc-Glycine methyl ester derivatives have been used in the synthesis of crown-carrier-α,α-disubstituted glycines with axial dissymmetry. These are potential building blocks for polypeptide supramolecular devices (Mazaleyrat et al., 1997). Another study synthesized N-tert-Butyloxycarbonyl-9-amino-4,5-diazafluorene-9-carboxylic acid methyl ester, a Cα,α-disubstituted glycine, as a potential building block for peptide supramolecular devices (Mazaleyrat et al., 1999).

Conformational Properties in Peptides : The synthesis and crystal structure of Boc-L-aminosuccinyl-glycine methyl ester provided insights into the conformational properties of aminosuccinyl peptides, revealing the influence of cyclic imide structures on polypeptide chain conformation (Capasso et al., 2009).

Nucleobase Protecting Group Strategy : this compound has been used in the synthesis of peptide nucleic acid monomers with bis-N-Boc-protected nucleobase moieties, demonstrating its utility in nucleic acid chemistry (Wojciechowski & Hudson, 2008).

Crystallography and Computational Analysis : The crystal structure of tert-Butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester was analyzed, providing valuable data for computational studies on peptide structures (Ejsmont et al., 2007).

Blood Coagulation Inhibition : Glycine methyl ester, closely related to this compound, has been identified as a specific inhibitor of fibrin polymerization in vertebrates, indicating potential medical applications (Lorand et al., 1963).

Mécanisme D'action

- The primary target of Boc-Gly-OMe is the amino group of glycine (Gly). Specifically, Boc-Gly-OMe acts as a protecting group for the amino function of glycine during organic synthesis . By attaching the Boc group, we shield the amino group from unwanted reactions while manipulating the molecule.

Target of Action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Boc-Glycine methyl ester plays a significant role in biochemical reactions. It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants

Molecular Mechanism

It is known that it can be used in the preparation of Pregabalin, a GABA analogue used as an anticonvulsant . This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUZOEOLWIHIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348468 | |

| Record name | Boc-Glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31954-27-5 | |

| Record name | Boc-Glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

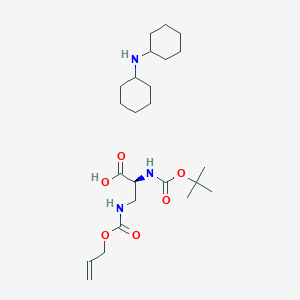

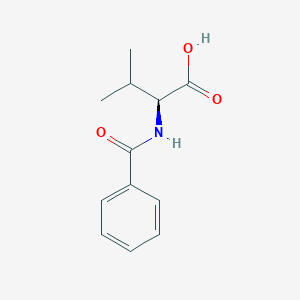

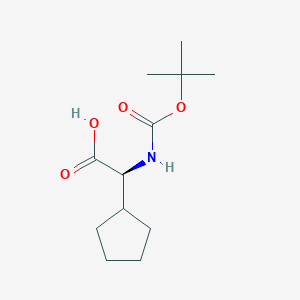

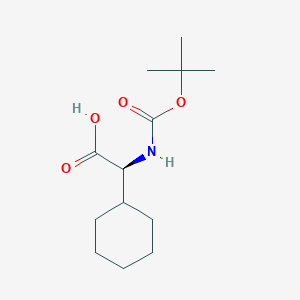

Feasible Synthetic Routes

Q1: What are some reactions where Boc-Glycine methyl ester has been used as a starting material in scientific research?

A1: this compound serves as a versatile building block in peptide synthesis. For instance, it has been utilized in the synthesis of Boc2-Gly-OBzl [] and Boc-Pro-(Boc)Gly-OMe []. Furthermore, research has shown its application in continuous-flow organocatalysis, where it served as a reagent in the N-heterocyclic carbene (NHC)-catalyzed amidation reaction with ethanolamine [].

Q2: How does the continuous-flow approach for NHC generation benefit reactions involving this compound?

A2: Traditional methods for generating NHCs often involve multiple steps and can be inefficient. The research paper [] demonstrates a novel continuous-flow setup using either a heterogeneous inorganic base or a homogeneous organic base for NHC generation. This approach offers several advantages, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.